molecular formula C16H15NO2 B14680227 4-Anilinophenyl 2-methylprop-2-enoate CAS No. 39940-83-5

4-Anilinophenyl 2-methylprop-2-enoate

Cat. No.: B14680227
CAS No.: 39940-83-5
M. Wt: 253.29 g/mol
InChI Key: ZDXJANSCJILDSA-UHFFFAOYSA-N
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Description

4-Anilinophenyl 2-methylprop-2-enoate is an organic compound with the molecular formula C16H15NO2. It is a derivative of aniline and is characterized by the presence of an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilinophenyl 2-methylprop-2-enoate typically involves the esterification of 4-anilinophenol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Anilinophenyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:

    Electrophilic Addition: The double bond in the 2-methylprop-2-enoate moiety can participate in electrophilic addition reactions with halogens and hydrogen halides.

    Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

    Oxidation and Reduction: The aromatic ring and ester group can be subjected to oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are commonly used.

    Nucleophilic Substitution: Strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic addition with bromine would yield a dibromo derivative, while nucleophilic substitution with hydroxide ions would result in the formation of a phenol derivative.

Scientific Research Applications

4-Anilinophenyl 2-methylprop-2-enoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins due to its reactive ester group.

Mechanism of Action

The mechanism of action of 4-Anilinophenyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Anilinophenyl acetate: Similar structure but with an acetate group instead of the 2-methylprop-2-enoate moiety.

    4-Anilinophenyl propionate: Contains a propionate group, differing in the length and structure of the ester group.

    4-Anilinophenyl butyrate: Features a butyrate group, providing a longer carbon chain in the ester moiety.

Uniqueness

4-Anilinophenyl 2-methylprop-2-enoate is unique due to the presence of the 2-methylprop-2-enoate group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and reactions that are not observed with other esters.

Properties

CAS No.

39940-83-5

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(4-anilinophenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C16H15NO2/c1-12(2)16(18)19-15-10-8-14(9-11-15)17-13-6-4-3-5-7-13/h3-11,17H,1H2,2H3

InChI Key

ZDXJANSCJILDSA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

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